N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-20-6-11(18-19-20)14(23)21-4-2-10-12(7-21)25-15(16-10)17-13(22)9-3-5-24-8-9/h3,5-6,8H,2,4,7H2,1H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBFTHDIZGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide Triazole compounds, which are a key component of this compound, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
The specific mode of action of This compound It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
The biochemical pathways affected by This compound Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes.
Result of Action
The molecular and cellular effects of the action of This compound Triazole compounds are known to show versatile biological activities.
Biological Activity
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures that contribute to its biological activity. Its molecular formula is , with a molecular weight of 374.4 g/mol. The structure includes a triazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1351645-03-8 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Formation of the tetrahydrothiazolo[5,4-c]pyridine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the triazole ring : Often performed via azide-alkyne cycloaddition (click chemistry).
- Attachment of the furan-3-carboxamide group : Accomplished through amide bond formation using coupling reagents such as EDCI or DCC.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance:
- Leukemia Cell Lines : The compound exhibited significant antiproliferative activity against human leukemic T-cells with GI50 values comparable to established chemotherapeutics like doxorubicin.
The mechanisms underlying the anticancer activity include:
- Induction of apoptosis : Morphological changes such as membrane blebbing and chromatin condensation were observed in treated cells.
- DNA Damage : The compound reduced mitochondrial membrane potential and induced DNA fragmentation without direct intercalation into DNA.
Case Studies and Comparative Analysis
A comparative analysis with other triazole derivatives highlights the unique properties of this compound:
| Compound Type | Activity | GI50 (µM) |
|---|---|---|
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole | Antileukemic activity | 0.63 - 0.69 |
| N-(5-(1-methyltriazole)-4-carbonyl) | Anticancer activity | 0.15 |
These findings suggest that while many triazole derivatives exhibit anticancer properties, the specific structural features of this compound may enhance its potency and selectivity.
Scientific Research Applications
Target Enzymes
The primary target identified for this compound is the Carbonic Anhydrase-II enzyme , which plays a crucial role in regulating pH and fluid balance in biological systems. The interaction occurs through:
- Hydrogen bonding
- Metallic interactions
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II affects the carbon dioxide hydration pathway, which is vital for various physiological processes. The compound has shown moderate inhibition potential against this enzyme, suggesting its relevance in therapeutic contexts where modulation of this pathway is beneficial.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A comparative study demonstrated that derivatives similar to N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide show enhanced antifungal and antibacterial effects compared to traditional agents.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| 5b | High | High |
| 5c | Moderate | High |
| 7e | Moderate | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit their proliferation. For instance:
- Gefitinib derivatives have demonstrated strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines through mechanisms involving apoptosis pathways and modulation of protein expressions related to cell survival.
Medicinal Chemistry
This compound serves as a significant platform for developing novel therapeutic agents due to its ability to undergo various chemical modifications. Its structural diversity allows for the exploration of new pharmacological implications in treating conditions such as:
- Infections
- Cancer
- Inflammation
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions such as:
- Formation of the tetrahydrothiazolo[5,4-c]pyridine core.
- Introduction of the triazole ring via azide-alkyne cycloaddition.
- Attachment of the furan group through amide bond formation.
These synthetic routes can be optimized for industrial production to achieve high yield and purity.
Preparation Methods
Thiazole Ring Formation
4-Piperidone (1) undergoes reaction with sulfur powder and cyanamide in a solvent such as toluene, catalyzed by pyrrolidine (0.1–0.5 equivalents). This one-pot cyclization yields 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (2) via nucleophilic attack and ring closure. The secondary amine facilitates deprotonation and stabilizes intermediates, achieving >80% conversion under reflux (140–160°C, 13–20 hours).
Bromination at the 2-Position
To functionalize the 2-position, compound (2) is treated with copper(II) bromide and alkyl nitrite (e.g., isoamyl nitrite) in acetonitrile. This electrophilic aromatic substitution replaces the amino group with a bromine atom, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (3) . The methyl group at the 5-position is introduced concurrently via reductive amination using formaldehyde and triacetoxysodium borohydride, which selectively reduces the imine intermediate.
Functionalization at the 2-Position with Furan-3-Carboxamide
The bromine atom in compound (3) is displaced via nucleophilic substitution to introduce an amine, which is subsequently acylated with furan-3-carbonyl chloride.
Amination of the 2-Bromo Intermediate
Treatment of (3) with aqueous ammonia or a Gabriel synthesis reagent (e.g., potassium phthalimide) replaces the bromine with an amine, yielding 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (4) . The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving >75% yield.
Acylation with Furan-3-Carbonyl Chloride
The amine (4) reacts with furan-3-carbonyl chloride in the presence of triethylamine (base) and dichloromethane (solvent) to form the furan-3-carboxamide derivative (5) . The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 4 hours at 25°C.
Synthesis of the 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Moiety
The 1-methyl-1,2,3-triazole-4-carboxylic acid (6) is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method highlighted in ACS Omega.
CuAAC Reaction
Methyl azide (7) reacts with propiolic acid (8) under Cu(I) catalysis (CuOTf, 10 mol%) in tetrahydrofuran (THF) at 60°C for 24 hours. This yields 1-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester (9) with >90% regioselectivity. Hydrolysis of the ester using lithium hydroxide in ethanol affords the carboxylic acid (6) .
Coupling of the Triazole Carbonyl to the Core
The carboxylic acid (6) is activated as a mixed anhydride or acid chloride and coupled to the secondary amine at the 5-position of the tetrahydrothiazolo[5,4-c]pyridine core.
Activation and Coupling
Compound (6) is treated with ethyl chloroformate and N-methylmorpholine to form the mixed anhydride, which reacts with 5-amino-2-(furan-3-carboxamido)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (5) in DMF. The coupling proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, yielding the target compound (10) with >65% isolated yield.
Analytical Characterization
The final product is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key data include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes using K₂CO₃ in DMF to facilitate alkylation of thiol intermediates. Key steps include:
- Reacting heterocyclic thiols (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with chloromethyl reagents under basic conditions.
- Employing room-temperature stirring to minimize side reactions .
- Optimization : Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) and monitor pH to improve yields.
Q. How can the compound’s structure be confirmed using spectroscopic and chromatographic methods?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to verify substituent connectivity (e.g., furan carbonyl signals at δ ~160 ppm) .
- LC-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental analysis to validate purity (>95% by HPLC) .
Q. What solvents and catalysts are effective in its synthesis?
- Key Data :
| Solvent/Catalyst | Role | Example from Evidence |
|---|---|---|
| DMF | Polar aprotic solvent | |
| K₂CO₃ | Base for deprotonation |
Advanced Research Questions
Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?
- Assign partial occupancy (e.g., 0.639:0.361 for disordered propyl chains) .
- Apply restraints to bond lengths/angles for overlapping atoms .
Q. How can computational tools predict the compound’s biological activity?
- Methodology :
- PASS Software : Predicts antimicrobial or kinase inhibitory activity based on structural descriptors (e.g., triazole and thiazole motifs) .
- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or mTOR) using AutoDock Vina, focusing on hydrogen bonds with furan carbonyl groups .
Q. How to address contradictions between experimental data and computational predictions?
- Case Study : If NMR suggests planar conformation but docking predicts steric clashes:
- Perform conformational analysis (e.g., DFT calculations at B3LYP/6-31G* level) .
- Re-examine crystallization conditions (e.g., solvent polarity affecting conformation) .
Q. What hydrogen-bonding patterns are critical for stabilizing its crystal structure?
- Key Findings :
| Interaction Type | Geometry (Å/°) | Role | Evidence |
|---|---|---|---|
| N–H⋯O | 2.85 Å, 165° | Stabilizes triazole-carbonyl | |
| C–H⋯π | 3.12 Å | Packing interactions |
Q. How can SHELX software improve refinement of high-resolution crystallographic data?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
